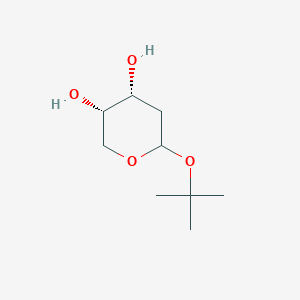

叔丁基2-脱氧-L-核糖吡喃苷

描述

Tert-butyl 2-deoxy-L-ribopyranoside is a versatile and indispensable compound tool extensively employed for the research of a myriad of intricate ailments encompassing malignant neoplasms, metabolic disorders encompassing diabetes mellitus, as well as insidious viral infections of multifarious etiologies .

Molecular Structure Analysis

The molecular formula of Tert-butyl 2-deoxy-L-ribopyranoside is C9H18O4 and its molecular weight is 190.24 g/mol . The IUPAC name is (3S,4R)-6- [ (2-methylpropan-2-yl)oxy]oxane-3,4-diol .Physical And Chemical Properties Analysis

The InChI Key of Tert-butyl 2-deoxy-L-ribopyranoside is URGDGXJAECEKCH-KVARREAHSA-N . The Canonical SMILES is CC © ©OC1CC (C (CO1)O)O .科学研究应用

化学合成

叔丁基2-脱氧-L-核糖吡喃苷用于各种化学合成。例如,Yanase和Funabashi(2000年)展示了它在醛己糖立体选择性1,2-顺式-1-硫代糖苷化的应用,以良好收率生成叔丁基1,2-顺式-1-硫代糖吡喃苷。此过程涉及游离糖与三氟乙酸中的叔丁基巯基醇反应(Yanase & Funabashi, 2000).

生化研究

在生化研究中,叔丁基2-脱氧-L-核糖吡喃苷在复杂生化化合物的合成中发挥作用。Joos等人(1992年)使用该化合物合成了一种新的受保护的2-脱氧-D-核糖衍生物,该衍生物针对肿瘤细胞系和病毒株进行了评估(Joos et al., 1992).

聚合物化学

该化合物在聚合物化学中也很重要。Allen和Bevington(1961年)使用二叔丁基过氧化物引发苯乙烯聚合,分析所得聚合物中衍生自过氧化物的片段(Allen & Bevington, 1961).

立体选择性合成

Koketsu等人(2000年)描述了使用叔丁基(4,5,7,8-四-O-乙酰基-3-脱氧-α-D-甘露-2-辛吡喃糖基氯)酸酯供体与叔丁基酯立体选择性合成KDO“C”-二糖的α-糖苷(Koketsu, Kuberan, & Linhardt, 2000).

分子结构研究

在晶体学领域,叔丁基2-脱氧-4,5-O-异丙基-d-葡萄糖酸,2-脱氧糖合成的中间体,的结构由Jenkinson等人(2008年)使用X射线晶体学确定(Jenkinson, Booth, Best, Fleet, & Watkin, 2008).

构象研究

Durette和Horton(1971年)对吡喃糖衍生物,包括叔丁基2-脱氧-L-核糖吡喃苷,进行了构象研究,使用核磁共振波谱分析溶液中的构象平衡(Durette & Horton, 1971).

新型合成方法

Narama和Funabashi(2001年)提出了一种脱磺过苯甲酰基-α-和-β-D-糖吡喃糖基苯基(叔丁基)砜的方法,提供了一种获得脱磺产物的有效方法(Narama & Funabashi, 2001).

糖肽合成

Urge等人(1992年)利用叔丁基2-脱氧-L-核糖吡喃苷衍生物进行N-糖肽的固相合成,展示了其在合成具有生物活性的糖肽中的潜力(Urge, Otvos, Lang, Wroblewski, Laczko, & Hollosi, 1992).

作用机制

Target of Action

Tert-butyl 2-deoxy-L-ribopyranoside is a versatile compound extensively employed for the research of a myriad of intricate ailments . .

Mode of Action

It’s likely that the compound interacts with its targets in a way that influences the progression of various diseases, but the specifics of these interactions are currently unknown .

Biochemical Pathways

Given its broad application in the research of diseases such as malignant neoplasms, metabolic disorders, and viral infections, it can be inferred that the compound likely interacts with multiple pathways .

Pharmacokinetics

Therefore, its impact on bioavailability cannot be accurately determined at this time .

Result of Action

Given its use in the research of various diseases, it can be inferred that the compound likely has significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can often play a significant role in the effectiveness of a compound, but specific details for this compound are currently unknown .

属性

IUPAC Name |

(3S,4R)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-9(2,3)13-8-4-6(10)7(11)5-12-8/h6-8,10-11H,4-5H2,1-3H3/t6-,7+,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGDGXJAECEKCH-KVARREAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C(CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1C[C@H]([C@H](CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-deoxy-L-ribopyranoside | |

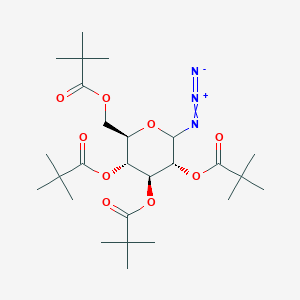

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane](/img/structure/B1403739.png)

![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)

![[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol](/img/structure/B1403761.png)